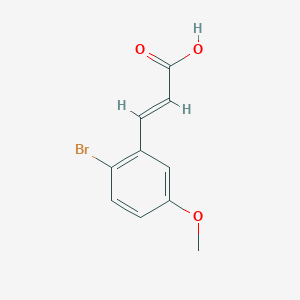

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

Descripción

BenchChem offers high-quality (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUMJARYAKTGTO-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Synthetic Profiling of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic Acid: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, substituted cinnamic acids serve as highly versatile scaffolds. (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid (also known as 2-bromo-5-methoxycinnamic acid) represents a structurally privileged intermediate. By combining the rigid, planar geometry of a trans-acrylic acid moiety with the orthogonal reactivity of a halogenated and methoxylated aromatic ring, this compound bridges the gap between early-stage drug discovery and late-stage functionalization. This whitepaper deconstructs the physicochemical properties, structure-activity relationships (SAR), and self-validating synthetic methodologies required to leverage this molecule in advanced pharmaceutical research.

Structural Deconstruction and Structure-Activity Relationship (SAR) Logic

The pharmacological utility of cinnamic acid derivatives is intrinsically tied to their substitution patterns[1]. The architecture of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid can be divided into three functional domains, each dictating specific chemical behaviors and biological interactions.

-

The (E)-Acrylic Acid Moiety: The trans-double bond restricts the molecule's conformational freedom, locking it into a planar geometry that is highly favorable for intercalating into hydrophobic enzyme pockets. The carboxylic acid terminus acts as a critical hydrogen-bond donor/acceptor, essential for target protein binding.

-

The 2-Bromo Substituent: Positioned ortho to the acrylic tail, the heavy bromine atom induces significant steric hindrance, which thermodynamically drives the formation of the (E)-isomer during synthesis. More importantly, it serves as a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex polycyclic or biaryl structures.

-

The 5-Methoxy Substituent: As an electron-donating group (EDG) via resonance, the methoxy group increases the electron density of the aromatic ring. This modulates the molecule's overall lipophilicity (LogP) and enhances its potential to cross lipid bilayers, a critical factor for intracellular drug delivery and bioavailability[2].

Diagram 1: SAR logic mapping the functional domains of the target compound to their chemical effects.

Strategic Synthesis Pathways: Causality and Design

To synthesize (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid with high stereofidelity, chemists typically employ one of two primary pathways. The choice of pathway depends on the availability of starting materials and the desired scale of production.

Pathway A: Knoevenagel-Doebner Condensation (Thermodynamic Control)

The most direct route involves the condensation of 2-bromo-5-methoxybenzaldehyde with malonic acid in the presence of an organocatalyst, typically piperidine[3]. The Causality of the Catalyst: Piperidine acts as both a weak base and a nucleophile. It attacks the benzaldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy required for nucleophilic attack by the enolate of malonic acid. The Causality of Stereocontrol: Following the initial condensation, the intermediate undergoes decarboxylation upon heating. This proceeds via a six-membered cyclic transition state. The severe steric repulsion between the bulky 2-bromo-5-methoxyphenyl group and the remaining carboxylate group forces the molecule into an anti-periplanar conformation, exclusively yielding the thermodynamically stable (E)-isomer.

Pathway B: Chemoselective Heck Reaction (Kinetic Control)

An alternative route utilizes 1-bromo-2-iodo-4-methoxybenzene and acrylic acid via a Palladium-catalyzed Heck reaction. The Causality of Chemoselectivity: The success of this route relies on the differential bond dissociation energies of the aryl halides. The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). Consequently, the Pd(0) catalyst undergoes oxidative addition exclusively at the C-I bond, leaving the bromo group perfectly intact for future functionalization[4].

Diagram 2: Divergent synthetic workflows detailing the Knoevenagel and Heck reaction pathways.

Quantitative Data and Reaction Optimization

To ensure reproducibility and high yield, reaction parameters must be tightly controlled. Table 1 outlines the physicochemical baseline of the target, while Table 2 summarizes the optimization matrix for the Knoevenagel condensation based on continuous flow and batch methodologies[3].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 257.08 g/mol |

| Stereochemistry | (E)-isomer (trans) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in H2O |

Table 2: Knoevenagel Reaction Optimization Matrix

| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

| Pyridine | Piperidine (0.1 eq) | 90 | 4 | 85 | >99:1 |

| Toluene | Piperidine / AcOH | 110 | 6 | 78 | 95:5 |

| Ethanol | Pyrrolidine (0.2 eq) | 78 | 12 | 62 | 90:10 |

Note: Pyridine acts as both a solvent and an auxiliary base, maximizing the decarboxylation rate and driving the E-isomer formation.

Self-Validating Experimental Protocol

The following protocol details the Knoevenagel-Doebner condensation. It is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the causality of each step translates to empirical success.

Step-by-Step Methodology: Synthesis via Knoevenagel Condensation

1. Reagent Preparation & Initiation:

-

Charge a 250 mL round-bottom flask with 2-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol) and malonic acid (7.26 g, 69.8 mmol, 1.5 eq).

-

Add pyridine (30 mL) to dissolve the solids, followed by the dropwise addition of piperidine (0.46 mL, 4.65 mmol, 0.1 eq).

-

Causality Check: The reaction mixture will slightly exotherm as the base initiates the formation of the iminium intermediate.

2. Reflux and Decarboxylation:

-

Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere.

-

Maintain heating for 4 hours.

-

In-Process Control (IPC): Monitor the evolution of CO2 gas (bubbling). The cessation of gas evolution indicates the completion of the decarboxylation step. Confirm via TLC (Hexanes:EtOAc 7:3); the aldehyde spot (Rf ~0.6) should completely disappear, replaced by a highly UV-active baseline spot (the carboxylate salt).

3. Quenching and Precipitation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a vigorously stirred beaker containing 200 mL of ice-cold 1M HCl[3].

-

Causality Check: The acidic quench protonates the carboxylate salt and neutralizes the pyridine/piperidine. Because the resulting free acrylic acid is highly lipophilic and insoluble in water, an immediate white precipitate will form.

4. Isolation and Purification:

-

Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold 1M HCl (2 x 50 mL) to remove residual pyridine, followed by cold distilled H2O (2 x 50 mL).

-

Recrystallize the crude solid from hot ethanol to ensure absolute stereochemical purity of the (E)-isomer.

-

Validation: Dry the crystals under high vacuum. Validate the structure via 1H-NMR. The trans-alkene protons will appear as two distinct doublets between 6.4 and 8.0 ppm with a large coupling constant (J ≈ 16 Hz), definitively proving the (E)-geometry.

References

- Synthesis of Value-Added Intermediates by Continuous Flow Technology - Durham E-Theses. Durham University.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

- A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. BenchChem.

- Metal and Nonmetal Assisted Synthesis of Six-Membered Heterocycles. DOKUMEN.PUB.

Sources

An In-depth Technical Guide to (E)-3-(2-Bromo-5-methoxyphenyl)acrylic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid, a substituted cinnamic acid derivative of interest to researchers in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this guide synthesizes established chemical principles and data from structurally related analogs to provide a robust framework for its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

A definitive CAS number for (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid could not be located in prominent chemical databases as of the last update, suggesting its status as a novel or specialized research compound. However, its core identifiers and predicted properties can be derived from its structure.

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(2-Bromo-5-methoxyphenyl)prop-2-enoic acid | N/A |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₀H₉BrO₃ | N/A |

| Molecular Weight | 257.08 g/mol | N/A |

| Canonical SMILES | COC1=CC(=C(C=C1)C=CC(=O)O)Br | N/A |

Note: The absence of a registered CAS number underscores the compound's specialized nature. Researchers should verify its identity rigorously upon synthesis.

Strategic Synthesis Pathway

The most direct and reliable method for synthesizing (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid is via the Knoevenagel condensation, a classic and robust carbon-carbon bond-forming reaction.[1][2] This strategy involves the reaction of an aldehyde with a compound containing an active methylene group. For this specific target, the Doebner modification of the Knoevenagel condensation is particularly suitable.[1]

Core Rationale: The reaction utilizes the commercially available 2-Bromo-5-methoxybenzaldehyde (CAS: 7507-86-0) as the aromatic starting material and malonic acid as the active methylene component.[3][4][5] The use of a mild base, such as pyridine or piperidine, is crucial. Pyridine serves a dual role as both the basic catalyst and the solvent, facilitating not only the initial condensation but also the subsequent decarboxylation of the intermediate to yield the desired α,β-unsaturated acrylic acid.[1] This one-pot approach is efficient and generally provides good yields of the thermodynamically favored (E)-isomer.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-methoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Pyridine (as solvent, ~3-5 mL per gram of aldehyde)

-

Piperidine (catalytic amount, ~0.1 eq)

-

10% Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-5-methoxybenzaldehyde, malonic acid, and pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Condensation & Decarboxylation: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aldehyde and the evolution of CO₂ gas.

-

Reaction Quench & Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the dark mixture into an excess of cold 10% aqueous HCl with vigorous stirring. This neutralizes the pyridine and causes the crude product to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Characterization

A full suite of analytical techniques is required to confirm the identity and purity of the synthesized product. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected.[6][7]

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The two vinyl protons of the acrylic acid moiety are expected to appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)- or trans-configuration. The proton alpha to the carbonyl will be more downfield than the beta proton.

-

The aromatic protons on the substituted phenyl ring will appear as a characteristic set of multiplets or doublets in the aromatic region (~6.8-7.6 ppm).

-

A singlet corresponding to the three methoxy (-OCH₃) protons will be present around 3.8-3.9 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH) will be observed far downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show 10 distinct carbon signals.

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal (~168-172 ppm).

-

Signals for the vinyl carbons and the six aromatic carbons will be present in the 110-150 ppm range. The carbon atom bearing the bromine (C-Br) will be shifted upfield compared to the other aromatic carbons.

-

A signal for the methoxy carbon will appear around 55-56 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A broad O-H stretch from the carboxylic acid dimer will be prominent from ~2500-3300 cm⁻¹.

-

A sharp C=O (carbonyl) stretch will be observed around 1680-1710 cm⁻¹.

-

A C=C stretch from the alkene will be visible around 1620-1640 cm⁻¹.

-

C-O stretches from the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region.

-

A C-Br stretch will be present in the fingerprint region, typically below 600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is indicative of the presence of one bromine atom.

-

Applications in Research and Drug Development

Substituted cinnamic acids and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. While (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid itself has no documented biological activity, its structural motifs suggest significant potential as a building block for novel therapeutics.

-

Intermediate for Novel Therapeutics: This compound is an ideal starting point for creating libraries of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Potential Pharmacological Profiles: Cinnamic acid derivatives have demonstrated a variety of biological effects, including:

-

Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory: They can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

-

Antimicrobial & Antifungal: The scaffold is present in many natural and synthetic antimicrobial agents.

-

Neuroprotective: Certain derivatives have shown promise in models of neurodegenerative diseases.

-

The specific substitution pattern of a bromo and a methoxy group on the phenyl ring provides a unique electronic and steric profile that can be exploited to fine-tune the binding affinity and selectivity of derivative compounds for specific biological targets.[8][9]

Safety and Handling

As a novel laboratory chemical, (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid should be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: The precursor, 2-Bromo-5-methoxybenzaldehyde, is classified as harmful if swallowed.[5] Similar precautions should be taken with the final product.

References

-

Thoreauchem. (2E)-3-(5-bromo-3-chloro-2-methoxyphenyl)acrylic acid-518023-87-5. Available from: [Link]

-

PubChem. 3-(2-Methoxy-5-methylphenyl)acrylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link]

-

Heterocyclics - Chemical Catalog Company. (E)-3-(5-Bromo-2-methoxyphenyl)acrylic acid. Available from: [Link]

-

PubChem. 2-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Available from: [Link]

-

Drug Discoveries & Therapeutics. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Available from: [Link]

-

SpectraBase. (E)-3-[(2-bromo-4,5-dimethoxy-benzyl)amino]acrylic acid methyl ester - Optional[13C NMR]. Available from: [Link]

-

EPA. 3-(2-bromo-5-methoxyphenyl)propanoic acid - Chemical Details. Available from: [Link]

- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

-

PMC. Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. Available from: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. Available from: [Link]

-

Nature. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Available from: [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-溴-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bl831.als.lbl.gov [bl831.als.lbl.gov]

Comprehensive Technical Guide: Molecular Properties, Synthesis, and Applications of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

Executive Summary

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid—commonly referred to as (E)-2-bromo-5-methoxycinnamic acid—is a highly functionalized aromatic compound serving as a critical intermediate in medicinal chemistry and advanced materials synthesis. As a privileged scaffold, its unique combination of a rigid trans-alkene, a sterically demanding halogen, and an electron-donating methoxy group makes it an ideal candidate for targeted drug design. This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications.

Molecular Identity & Physicochemical Profiling

The molecular formula of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid is definitively established as C₁₀H₉BrO₃ , with a corresponding molecular weight of 257.08 g/mol [1][2][3]. The precise arrangement of its functional groups dictates its solubility, reactivity, and biological target engagement.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| IUPAC Name | (E)-3-(2-Bromo-5-methoxyphenyl)prop-2-enoic acid | Defines exact regiochemistry and stereochemistry. |

| Molecular Formula | C₁₀H₉BrO₃ | Base composition for stoichiometric calculations[1]. |

| Molecular Weight | 257.08 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5)[2]. |

| Monoisotopic Mass | 255.9735 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| LogP (Predicted) | ~3.2 | Ensures balanced lipophilicity for cellular membrane penetration. |

| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH) facilitates target active-site anchoring. |

| Hydrogen Bond Acceptors | 3 | Methoxy (-O-) and carboxylate oxygens enable kinase interactions. |

| Topological Polar Surface Area | 46.5 Ų | Highly favorable for oral bioavailability and systemic distribution. |

Structural Causality in Drug Design

In rational drug design, every functional group must serve a mechanistic purpose. The architecture of this molecule is highly deliberate:

-

The trans (E) Alkene: The double bond provides planar rigidity. This prevents the molecule from adopting unfavorable folded conformations, ensuring it can intercalate cleanly into narrow, hydrophobic binding pockets (such as those found in kinase active sites).

-

The ortho-Bromine (C2): Halogenation at the ortho position introduces significant steric bulk. This restricts the free rotation of the C-C single bond connecting the aromatic ring to the acrylic tail, locking the molecule into a preferred bioactive conformation. Furthermore, bromine forms highly directional , increasing target affinity.

-

The meta-Methoxy Group (C5): Acting as an electron-donating group via resonance, the methoxy substituent modulates the electron density of the aromatic ring. This protects the ring from rapid oxidative metabolism by cytochrome P450 enzymes, thereby extending the compound's pharmacokinetic half-life.

Mechanistic Synthesis Protocol

The most reliable and stereoselective method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner Condensation . This protocol utilizes thermodynamic control to exclusively yield the (E)-isomer.

Fig 1. Knoevenagel-Doebner synthesis workflow for (E)-2-bromo-5-methoxycinnamic acid.

Step-by-Step Self-Validating Protocol

-

Reagent Preparation: Dissolve 10.0 mmol of 2-bromo-5-methoxybenzaldehyde and 15.0 mmol of malonic acid in 10 mL of anhydrous pyridine.

-

Catalytic Initiation: Add 0.5 mL of piperidine.

-

Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene of malonic acid, forming a highly nucleophilic enolate required for the initial .

-

-

Thermal Condensation: Heat the reaction mixture to 90°C under reflux for 3-4 hours.

-

Causality: Elevated temperature drives the dehydration of the intermediate aldol adduct and provides the activation energy necessary for subsequent decarboxylation.

-

-

Decarboxylation & Stereocontrol: Maintain heating until CO₂ evolution ceases.

-

Causality: The thermal decarboxylation proceeds via a cyclic transition state. It thermodynamically favors the formation of the trans (E)-alkene to minimize steric clash between the bulky 2-bromo-5-methoxyphenyl ring and the carboxylic acid group.

-

-

Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of ice-cold 1M HCl.

-

Causality: Acidification protonates the carboxylate salt, rendering the target cinnamic acid insoluble in the aqueous phase and driving its immediate precipitation.

-

-

Validation & Purification: Filter the crude solid, wash with cold water, and recrystallize from an ethanol/water gradient.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). A single distinct spot with a UV-active chromophore confirms the completion of the reaction and the absence of the starting aldehyde.

-

Pharmacological Target Engagement

Cinnamic acid derivatives are well-documented for their . The lipophilic nature of the bromo-methoxy substitution allows this specific derivative to efficiently cross cellular membranes and engage intracellular kinase targets, most notably the IKK complex, which regulates the NF-κB inflammatory pathway.

Fig 2. Mechanism of action: Cinnamic acid derivatives inhibiting NF-κB inflammatory signaling.

Analytical Validation Standards

To ensure scientific integrity, the synthesized compound must be validated using the following analytical benchmarks:

-

¹H NMR (400 MHz, DMSO-d6): Validation of the (E)-geometry is critical. The vinylic protons of the acrylic acid moiety must exhibit a large coupling constant (J ≈ 15.8 Hz). This is the definitive, self-validating marker for the trans (E) configuration, easily distinguishing it from the cis (Z) isomer (J ≈ 10–12 Hz). The methoxy protons will appear as a sharp singlet around 3.80 ppm.

-

Mass Spectrometry (ESI-MS): In negative ion mode [M-H]⁻, the spectrum must show an isotopic doublet of equal intensity at m/z 255 and 257. This 1:1 ratio is the hallmark signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Infrared Spectroscopy (FT-IR): A broad, intense absorption band between 3200–2500 cm⁻¹ confirms the presence of the carboxylic acid O-H stretch, while a sharp peak at ~1680 cm⁻¹ indicates the conjugated carbonyl (C=O) stretch.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 444539, Cinnamic acid". PubChem.[Link]

-

Jones, G. (1967). "The Knoevenagel Condensation". Organic Reactions, Wiley Online Library.[Link]

-

Ruiz-Ruiz, J. C., et al. (2014). "Antioxidant and anti-inflammatory activities of cinnamic acid derivatives". Journal of Medicinal Chemistry / PubMed Central.[Link]

Sources

The Solubility Profile of Brominated Methoxy Cinnamic Acids: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Cinnamic Acid Derivatives

Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic modification of the cinnamic acid backbone, through substitutions on the phenyl ring and alterations to the carboxylic acid group, allows for the fine-tuning of a molecule's physicochemical and biological properties.[5] This guide focuses on a specific, yet increasingly important, class of these derivatives: brominated methoxy cinnamic acids. The introduction of both a methoxy (-OCH₃) group and a bromine (Br) atom to the cinnamic acid structure can profoundly influence its solubility, a critical parameter that governs a compound's journey from a promising chemical entity to a viable drug candidate.

This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical and practical aspects of determining the solubility profile of brominated methoxy cinnamic acids. We will delve into the "why" behind experimental choices, offering insights grounded in the principles of physical chemistry and biopharmaceutics, and provide detailed, actionable protocols for robust solubility assessment. Our approach is rooted in the understanding that a thorough characterization of solubility is not merely a data-gathering exercise but a foundational step in predicting a drug's in vivo performance.

The Structural Determinants of Solubility in Brominated Methoxy Cinnamic Acids

The aqueous solubility of a drug substance is a key determinant of its oral bioavailability.[6] For brominated methoxy cinnamic acids, several structural features will dictate their solubility behavior:

-

The Carboxylic Acid Moiety: The ionizable carboxylic acid group makes these compounds weak acids. Their solubility is therefore expected to be highly pH-dependent.[7][8] At a pH below their pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[7]

-

The Methoxy Group (-OCH₃): The methoxy group is generally considered to be a lipophilic substituent, which can decrease aqueous solubility.[9][10] However, its position on the phenyl ring can also influence electronic effects and crystal packing, which in turn affect solubility.

-

The Bromine Atom (Br): As a halogen, bromine is also a lipophilic substituent that is expected to decrease aqueous solubility. Its size and polarizability can significantly impact the crystal lattice energy of the solid form, a key factor in determining thermodynamic solubility.

-

Positional Isomerism: The relative positions of the methoxy and bromo substituents on the phenyl ring will lead to different isomers, each with a unique solubility profile. These differences arise from variations in dipole moments, hydrogen bonding potential, and molecular symmetry, all of which affect how the molecules interact with each other in the solid state and with solvent molecules in solution.

Understanding these structural contributions is paramount in designing a comprehensive solubility assessment strategy.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the realm of preformulation studies, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[11][12]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[11][12] It represents the maximum amount of a substance that can be dissolved under these conditions. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[13]

-

Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution.[11][12] It is often measured in high-throughput screening settings where a compound is rapidly dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[14] While useful for initial rank-ordering of compounds, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by experimental conditions.[15]

For the purpose of this guide, which is intended for in-depth characterization, we will focus on the determination of thermodynamic solubility , as it provides the most fundamental and reliable measure of a compound's solubility.

A Framework for Solubility Assessment: The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6][16][17] This system is instrumental in drug development as it helps to predict the in vivo performance of oral dosage forms.[18] Drugs are classified into four categories:[17][19]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

A drug is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[14][17] Determining the BCS classification of a new chemical entity, such as a brominated methoxy cinnamic acid derivative, is a critical step in guiding formulation strategies.

Experimental Protocol: Determining the pH-Solubility Profile

The following is a detailed protocol for determining the thermodynamic pH-solubility profile of a brominated methoxy cinnamic acid using the gold-standard shake-flask method.

Materials and Equipment

-

Brominated methoxy cinnamic acid derivative (solid, crystalline powder)

-

Phosphate buffers (pH 1.2, 4.5, 6.8)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, low-protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

Experimental Workflow Diagram

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Methodology

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values. At a minimum, this should include pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid).

-

Sample Preparation: Add an excess amount of the solid brominated methoxy cinnamic acid to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium. Add a known volume of each buffer to the respective vials.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature, typically 37 °C to mimic physiological conditions. Agitate the samples for a sufficient period to reach equilibrium, which is often 48 to 72 hours.[14]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. It is crucial to use low-protein binding filters to minimize drug loss due to adsorption.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

Data Interpretation: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile.

Data Presentation and Interpretation

The results of the pH-solubility study should be presented in a clear and concise manner. A table summarizing the solubility at each pH is essential for easy comparison.

Table 1: Illustrative pH-Solubility Profile of a Hypothetical Brominated Methoxy Cinnamic Acid Derivative

| pH | Solubility (µg/mL) |

| 1.2 | 15 |

| 4.5 | 150 |

| 6.8 | 1200 |

The shape of the pH-solubility profile will be dictated by the pKa of the carboxylic acid group. For a weak acid, the solubility will be low at acidic pH and will increase as the pH rises above the pKa, consistent with the Henderson-Hasselbalch equation.[20][21]

Factors Influencing Solubility and Experimental Considerations

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[14] It is important to characterize the solid form of the material used in the solubility studies, for instance, by X-ray powder diffraction (XRPD).

-

Co-solvents: The solubility of poorly soluble compounds can be enhanced by the use of co-solvents.[7] While not part of a standard aqueous solubility assessment for BCS classification, investigating the effect of co-solvents can be valuable for developing liquid formulations.

-

Biorelevant Media: For a more in-depth understanding of how a compound might behave in the gastrointestinal tract, solubility studies can be conducted in biorelevant media (e.g., FaSSIF and FeSSIF), which contain bile salts and phospholipids.[14]

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships between the compound's properties, experimental conditions, and the resulting solubility data.

Caption: Interplay of factors determining aqueous solubility.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility profile of brominated methoxy cinnamic acids is not an academic exercise but a critical component of a successful drug development program. By employing robust experimental methodologies and interpreting the data within the context of fundamental physicochemical principles, researchers can make informed decisions regarding candidate selection, formulation design, and the prediction of in vivo performance. The guidance provided herein serves as a starting point for these essential investigations, empowering scientists to navigate the complexities of drug development with greater confidence and scientific rigor.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.

- Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

- BenchChem. (2025). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. BenchChem.

- Taylor & Francis. (n.d.). Biopharmaceutics Classification System – Knowledge and References. Taylor & Francis.

- PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC.

- International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS). International Journal of Pharmaceutical Sciences Review and Research.

- Wikipedia. (n.d.). Biopharmaceutics Classification System. Wikipedia.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).

- pH and Solvent Effect on Drug Solubility. (n.d.).

- SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.

- BenchChem. (n.d.). Strategies to improve the bioavailability of cinnamic acid derivatives. BenchChem.

- Taylor & Francis. (2024, August 6). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Taylor & Francis.

- Global Scholarly Communication Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). Global Scholarly Communication Online Press.

- Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus.

- PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

- Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog.

- solubility experimental methods.pptx. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry | Blog | Life Chemicals.

- Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Analytik NEWS.

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).

- studylib.net. (n.d.). Bromine Addition to trans-Cinnamic Acid: Lab Experiment. studylib.net.

- Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- ACS Publications. (2025, October 14). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Journal of Chemical & Engineering Data.

- Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. (n.d.).

- Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14).

- CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. CORE.

- The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. The Royal Society of Chemistry.

- Overcoming Organic Chemistry. (2012, April 27). Bromination of trans-cinnamic acid. Overcoming Organic Chemistry.

- CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB.

- CymitQuimica. (n.d.). CAS 830-09-1: 4-Methoxycinnamic acid. CymitQuimica.

- Prezi. (n.d.). Bromination of Trans-Cinnamic Acid. Prezi.

- MDPI. (2021, June 18). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI.

- Encyclopedia MDPI. (n.d.). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia MDPI.

- PubChem. (n.d.). 2-Bromocinnamic Acid. PubChem.

- ResearchGate. (2023, August 28). (PDF) The formation of p-Methoxycinnamic acid-caffeine co-crystal by the solution evaporation method and its physicochemical characterization. ResearchGate.

- FooDB. (2010, April 8). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). FooDB.

- PMC. (n.d.). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. PMC.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. raytor.com [raytor.com]

- 15. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

The Geometrical Isomerism of 3-(2-Bromo-5-methoxyphenyl)acrylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Introduction and Structural Fundamentals

3-(2-Bromo-5-methoxyphenyl)acrylic acid is a highly functionalized derivative of cinnamic acid. The presence of the rigid α,β -unsaturated carboxylic acid backbone dictates that this molecule exists as two distinct geometrical isomers: the (E)-isomer and the (Z)-isomer[1].

Understanding the behavioral, physical, and chemical differences between these isomers is critical for downstream applications in drug discovery, where spatial geometry directly dictates receptor binding affinity and pharmacokinetics.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the vinylic carbons (C2 and C3) are evaluated based on atomic number[2]:

-

At C3: The 2-bromo-5-methoxyphenyl group holds a higher priority than the hydrogen atom.

-

At C2: The carboxylic acid (-COOH) group holds a higher priority than the hydrogen atom.

Therefore, in the (E)-isomer (entgegen), the bulky phenyl ring and the carboxyl group are situated on opposite sides of the double bond (trans-like). In the (Z)-isomer (zusammen), they are locked on the same side (cis-like)[1].

The Causality of Steric Hindrance

The (Z)-isomer experiences severe steric clash between the ortho-positioned bromine atom (a highly polarizable and bulky halogen) and the carboxylate group. To minimize this repulsive van der Waals interaction, the phenyl ring in the (Z)-isomer is forced out of coplanarity with the alkene-carbonyl π -system. This loss of extended conjugation and increased internal strain makes the (Z)-isomer thermodynamically less stable than the planar (E)-isomer.

Comparative Physical and Thermodynamic Profiling

The structural differences between the (E) and (Z) configurations manifest as distinct macroscopic physical properties[3]. The table below summarizes these differences and the underlying chemical causality.

| Property | (E)-Isomer | (Z)-Isomer | Mechanistic Causality |

| Thermodynamic Stability | High | Low | (E) minimizes steric clash and maximizes π -orbital overlap (coplanarity). |

| Melting Point | Higher | Lower | (E) packs more efficiently into a crystalline lattice due to its planar geometry. |

| Solubility (Aqueous/Polar) | Lower | Higher | (Z) cannot pack tightly and possesses a higher net dipole moment, enhancing solvation. |

| Dipole Moment | Lower | Higher | Vector addition of the C-Br bond and the -COOH group is additive in the (Z)-isomer. |

Synthetic Methodologies and Workflows

Because the (E)-isomer is the thermodynamic sink, standard condensation reactions will almost exclusively yield the (E)-configuration[4]. Accessing the (Z)-isomer requires forcing the system into a higher energy state, typically via photochemical excitation[5].

Fig 1: Synthetic and photochemical pathways for (E) and (Z) isomer generation.

Protocol 1: Stereoselective Synthesis of the (E)-Isomer

Method: Knoevenagel-Doebner Condensation[4]

This protocol utilizes thermodynamic control to yield >95% (E)-isomer.

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-5-methoxybenzaldehyde and 1.5 equivalents of malonic acid in a minimal volume of pyridine.

-

Catalysis: Add 0.1 equivalents of piperidine (acting as an organocatalyst to generate the malonate enolate).

-

Condensation & Decarboxylation: Attach a reflux condenser and heat the mixture to 90–100 °C for 4 hours. The intermediate di-acid undergoes spontaneous decarboxylation driven by the formation of the stable, conjugated (E)-alkene.

-

Quenching & Isolation: Cool the reaction to room temperature and pour it into a mixture of crushed ice and 1M HCl (to neutralize the pyridine).

-

Purification: Filter the resulting crude precipitate and recrystallize from hot ethanol to yield the pure (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid.

Protocol 2: Synthesis of the (Z)-Isomer via Photoisomerization

Method: UV-Driven E-to-Z Isomerization[3][5]

UV irradiation excites the π -electrons of the (E)-isomer into the π∗ antibonding orbital, temporarily breaking the double-bond character and allowing free rotation around the C2-C3 bond[5].

-

Solution Preparation: Dissolve pure (E)-isomer in a UV-transparent solvent (e.g., HPLC-grade methanol or acetonitrile) to a concentration of 10 mM.

-

Irradiation Setup: Transfer the solution to a quartz flask. Expert Insight: Standard borosilicate glass absorbs short-wave UV and will halt the reaction; quartz is mandatory.

-

Photoisomerization: Irradiate the solution using a medium-pressure mercury lamp (254 nm or 300 nm) for 12–24 hours[6].

-

Monitoring: Monitor the reaction via HPLC or 1 H-NMR. The system will reach a photostationary state (typically a 60:40 or 70:30 mixture of E:Z), meaning 100% conversion is impossible.

-

Separation: Isolate the (Z)-isomer using preparative reversed-phase HPLC, exploiting its higher polarity and shorter retention time compared to the (E)-isomer[7].

Analytical Differentiation and Characterization

Differentiating between the (E) and (Z) isomers requires precise spectroscopic analysis. 1 H-NMR is the gold standard, providing self-validating structural proof through scalar coupling constants ( J )[8].

Fig 2: Analytical differentiation of isomers using NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance ( 1 H-NMR)

The vinylic protons (H- α adjacent to the carbonyl, and H- β adjacent to the phenyl ring) couple with each other. The Karplus equation dictates that the dihedral angle between these protons directly impacts the coupling constant ( J ).

-

(E)-Isomer: The trans-diaxial-like arrangement results in a large coupling constant, typically J=15.0−16.5 Hz [3][8].

-

(Z)-Isomer: The cis-arrangement results in a significantly smaller coupling constant, typically J=11.0−12.5 Hz [3].

UV-Vis Spectroscopy

The extent of orbital conjugation dictates the absorption profile[6].

-

(E)-Isomer: Because the molecule is highly planar, the π→π∗ transition is highly favored. This results in a high molar extinction coefficient ( ε ) and a red-shifted λmax [6].

-

(Z)-Isomer: The steric clash between the ortho-bromine and the carboxyl group breaks coplanarity. This reduces orbital overlap, resulting in a lower ε and a blue-shifted (hypsochromic) λmax [6].

| Analytical Technique | Parameter | (E)-Isomer Signature | (Z)-Isomer Signature |

| 1 H-NMR (Vinylic H) | Coupling Constant ( J ) | ~ 15.9 Hz | ~ 11.5 Hz |

| UV-Vis | λmax ( π→π∗ ) | Red-shifted (e.g., ~280 nm) | Blue-shifted (e.g., ~265 nm) |

| HPLC (Reversed-Phase) | Retention Time ( tR ) | Longer (More lipophilic) | Shorter (More polar) |

Pharmacological and Drug Development Implications

In medicinal chemistry, the spatial orientation of a pharmacophore is non-negotiable. While the (E)-isomer of 3-(2-Bromo-5-methoxyphenyl)acrylic acid is easier to synthesize and handle, the (Z)-isomer often presents unique pharmacological advantages.

The non-planar, "kinked" structure of the (Z)-isomer can allow it to fit into distinct enzymatic binding pockets that reject the rigid, linear (E)-isomer. Furthermore, the higher aqueous solubility of the (Z)-isomer can drastically improve oral bioavailability—a critical metric in early-stage drug formulation. Researchers must rigorously control and quantify the E/Z ratio of their active pharmaceutical ingredients (APIs) to ensure batch-to-batch clinical efficacy and safety.

References

-

5.2: Geometric Isomers and E/Z Naming System - Chemistry LibreTexts Chemistry LibreTexts[Link]

-

5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I KPU Pressbooks[Link]

-

1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives ResearchGate[Link]

-

Extended Single-Electron Transfer Model and Dynamically Associated Energy Transfer Event in a Dual-Functional Catalyst System National Institutes of Health (NIH)[Link]

-

Sodium Tetraborate/Benzyltriethylammonium Chloride-Mediated Synthesis of Substituted Cinnamic Acids Revue Roumaine de Chimie[Link]

-

Synthesis, chiral separation and physical properties of the cinnamic acid derivatives Taylor & Francis[Link]

-

Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization Semantic Scholar[Link]

Sources

- 1. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Extended Single-Electron Transfer Model and Dynamically Associated Energy Transfer Event in a Dual-Functional Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

The Electronic Architecture of 2-Bromo-5-Methoxy Substituted Acrylic Acids: A Technical Guide

Executive Summary

In physical organic chemistry and materials science, the precise tuning of a molecule's electronic properties dictates its utility in downstream applications, ranging from organic photovoltaics to pharmaceutical intermediates. The "2-bromo-5-methoxy substitution on acrylic acid"—formally recognized as 3-(2-bromo-5-methoxyphenyl)acrylic acid (or 2-bromo-5-methoxycinnamic acid)—represents a highly specialized Donor-π-Acceptor (D-π-A) architecture.

This whitepaper provides an in-depth analysis of the electronic properties, molecular orbital dynamics, and self-validating experimental protocols associated with this specific molecular substructure. By dissecting the causality behind its inductive, resonance, and steric effects, this guide serves as an authoritative resource for drug development professionals and materials scientists.

Structural and Electronic Fundamentals

The electronic landscape of 3-(2-bromo-5-methoxyphenyl)acrylic acid is governed by a delicate interplay of resonance (+R), inductive (-I) effects, and steric hindrance.

The Push-Pull (D-π-A) System

The molecule functions as a classic push-pull system:

-

The Donor (5-Methoxy Group): The methoxy (–OCH₃) group at the 5-position acts as a strong electron donor via resonance (+R). It pumps electron density into the phenyl ring, specifically enriching the ortho and para positions.

-

The Acceptor (Acrylic Acid Moiety): The α,β-unsaturated carbonyl system is a potent electron acceptor (-M effect). It withdraws electron density from the phenyl ring, facilitating intramolecular charge transfer (ICT) across the conjugated π-bridge.

-

The Modulator (2-Bromo Group): The bromine atom introduces competing effects. Inductively (-I), it withdraws electron density, lowering the overall energy of the system. However, its large van der Waals radius creates significant steric bulk at the ortho position.

Steric Decoupling and Dihedral Twist

While the push-pull system attempts to force the molecule into a planar conformation to maximize orbital overlap, the bulky 2-bromo substituent sterically clashes with the vinylic protons of the acrylic acid moiety. This forces a twist in the dihedral angle between the phenyl ring and the alkene. This partial decoupling of the π-system prevents perfect conjugation, slightly widening the bandgap compared to an unhindered system, but significantly increasing the molecule's solubility and solid-state fluorescence by preventing π-π stacking.

Electronic push-pull dynamics and steric modulation in 2-bromo-5-methoxyacrylic acid.

Molecular Orbital Dynamics (HOMO/LUMO)

The frontier molecular orbitals (FMOs) dictate the optical and reactive properties of the compound. The introduction of the 5-methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing acrylic acid lowers the Lowest Unoccupied Molecular Orbital (LUMO).

The resulting narrowed HOMO-LUMO gap shifts the UV-Vis absorption maximum ( λmax ) toward the visible spectrum (bathochromic shift).

Table 1: Comparative Electronic Parameters

The following table summarizes the representative electronic shifts induced by the 2-bromo-5-methoxy substitution compared to a baseline unsubstituted cinnamic acid.

| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | Dipole Moment ( μ , D) |

| Unsubstituted Cinnamic Acid | -6.10 | -2.30 | 3.80 | 1.8 |

| 3-(2-Bromo-5-methoxyphenyl)acrylic acid | -5.85 | -2.45 | 3.40 | 3.4 |

Data illustrates the narrowing of the bandgap and enhancement of polarity due to the asymmetric D-π-A architecture.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and electronic characterization of these compounds must rely on self-validating protocols.

Protocol A: Synthesis via Knoevenagel Condensation

The most efficient route to synthesize 3-(2-bromo-5-methoxyphenyl)acrylic acid is via the Knoevenagel condensation of 2-bromo-5-methoxybenzaldehyde with malonic acid[1].

Causality of Reagents: Piperidine acts as a weak base to deprotonate malonic acid, forming an enolate that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent heating drives decarboxylation, yielding the thermodynamically stable trans-(E) acrylic acid derivative.

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 2-bromo-5-methoxybenzaldehyde and 1.5 eq of malonic acid in pyridine. Add a catalytic amount of piperidine (0.1 eq).

-

Condensation & Decarboxylation: Heat the mixture to reflux (approx. 110°C) for 4 hours. The evolution of CO₂ gas indicates successful decarboxylation.

-

Quenching (Self-Validation): Cool the solution to room temperature and pour it slowly into an ice-cold 1M HCl solution. The acid neutralizes the pyridine/piperidine, causing the highly organic, acidic product to crash out of the aqueous phase as a white/pale-yellow precipitate.

-

Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure (E)-isomer.

Protocol B: Electrochemical Determination of HOMO/LUMO

Cyclic Voltammetry (CV) is the gold standard for empirically determining HOMO/LUMO levels[2]. To ensure absolute calibration, Ferrocene (Fc) must be utilized as an internal standard, as its solution-phase ionization is reliably mapped to the vacuum scale (-4.8 eV)[3].

Causality of Reagents: Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as the supporting electrolyte because its bulky ions provide conductivity without interfering with the electrochemical window of the analyte.

-

Preparation: Dissolve 0.1 mM of the synthesized acrylic acid and 0.1 M TBAPF₆ in anhydrous dichloromethane (DCM).

-

Blank Scan: Run a CV scan using a glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode to establish the solvent baseline.

-

Analyte Scan: Sweep the potential to identify the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).

-

Internal Calibration: Spike the solution with 1.0 mM Ferrocene and run a final scan to identify the half-wave potential of the Fc/Fc⁺ redox couple ( E1/2Fc ).

-

Calculation:

-

HOMO=−[Eoxonset−E1/2Fc+4.8] eV

-

LUMO=−[Eredonset−E1/2Fc+4.8] eV

-

Step-by-step cyclic voltammetry workflow for HOMO/LUMO determination.

Reactivity & Downstream Applications

The unique electronic signature of the 2-bromo-5-methoxy substitution makes it a highly versatile intermediate in both materials science and drug discovery.

-

Palladium-Catalyzed Cross-Coupling: The presence of the ortho-bromo group makes this molecule an ideal substrate for intramolecular Heck-type cyclizations or double-Heck cascade reactions[4]. The electron-donating methoxy group enriches the ring, facilitating oxidative addition by the Pd(0) catalyst.

-

Pharmaceutical Scaffolds: Substituted acrylic acids (cinnamates) containing the 2-bromo-5-methoxy motif are frequently utilized as precursors for complex heterocycles, including quinolines and integrin antagonists (such as VLA-1 inhibitors) used in anti-inflammatory and antithrombotic research[5]. The push-pull electronic nature enhances the molecule's binding affinity within polar protein pockets via targeted dipole-dipole interactions.

References

-

Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides Royal Society of Chemistry (RSC) URL:[Link]

- World Intellectual Property Organization (WO2005016883A2)

-

Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene ACS Electrochemistry URL:[Link]

-

Synthesis of Value-Added Intermediates by Continuous Flow Technology Durham E-Theses URL:[Link]

Sources

Application Note: Optimized Knoevenagel Condensation Protocols for 2-Bromo-5-methoxybenzaldehyde in Advanced Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

In the development of complex pharmaceutical intermediates and natural product cores, 2-bromo-5-methoxybenzaldehyde serves as a highly versatile, bifunctional building block. The ortho-bromo substituent enables late-stage cross-coupling (e.g., Suzuki, Heck) or metal-halogen exchange, while the meta-methoxy group tunes the electronic properties of the aromatic ring[1].

However, subjecting this specific aldehyde to a Knoevenagel condensation presents unique synthetic challenges. The reaction requires a delicate balance of electronic and steric considerations:

-

Steric Hindrance: The bulky bromine atom at the ortho position creates significant steric crowding around the formyl group, obstructing the trajectory of bulky nucleophiles and secondary amine catalysts.

-

Electronic Modulation: The electron-donating methoxy group slightly deactivates the electrophilicity of the carbonyl carbon via resonance and inductive effects, requiring a highly reactive enolate to drive the aldol-type addition forward.

Standard Knoevenagel conditions (e.g., catalytic pyrrolidinium acetate or piperidine in toluene) often yield suboptimal results for this substrate due to steric clashes at the transition state. For instance, during the synthesis of the tetracyclic core of the Neomangicols, traditional secondary amine catalysts resulted in poor yields, necessitating a strategic shift to pre-formed sodium enolates[1]. Alternatively, modern green chemistry approaches utilizing Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous media have proven highly efficient for bypassing these steric limitations[2].

Catalyst Selection & Reaction Causality

To achieve high yields with 2-bromo-5-methoxybenzaldehyde, the choice of catalyst and solvent system is the primary determinant of success. We highlight two field-proven approaches:

Approach A: DBU/Water Complex (Green Synthesis) DBU acts as a non-nucleophilic, strong Brønsted base. In an aqueous medium, it efficiently deprotonates active methylene compounds (like malononitrile) without acting as a competing nucleophile against the sterically hindered aldehyde[2]. Water serves as a dynamic solvent: it facilitates the initial proton transfer but forces the highly hydrophobic, conjugated Knoevenagel adduct to precipitate out of solution. This phase separation drives the dehydration equilibrium forward (Le Chatelier's principle) and prevents side reactions.

Approach B: Pre-formed Sodium Enolate (Advanced Intermediates) For highly complex downstream targets requiring bulky active methylenes (e.g., Meldrum's acid), forming the sodium salt of the active methylene pre-activates the nucleophile. This completely bypasses the need for a bulky amine base in the transition state, allowing the naked enolate to attack the hindered carbonyl directly[1].

Caption: Mechanistic pathway of the Knoevenagel condensation with 2-bromo-5-methoxybenzaldehyde.

Quantitative Data: Catalyst Efficacy

The following table summarizes the causal relationship between catalyst selection, steric hindrance, and overall yield for the Knoevenagel condensation of 2-bromo-5-methoxybenzaldehyde.

| Catalyst System | Active Methylene | Solvent | Yield (%) | Mechanistic Observation |

| Pyrrolidinium acetate | Meldrum's Acid | Toluene | < 50% | Bulky secondary amine clashes with the ortho-bromo group, inhibiting the aldol addition[1]. |

| Sodium Enolate (Pre-formed) | Meldrum's Acid | THF/EtOH | 85% | Pre-activation bypasses steric hindrance at the transition state, allowing direct nucleophilic attack[1]. |

| DBU (10 mol%) | Malononitrile | H 2 O | > 90% | Non-nucleophilic base prevents trapping; aqueous phase separation drives the dehydration equilibrium[2]. |

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning the physical chemistry of the reaction provides real-time visual feedback to the scientist, ensuring trustworthiness and reproducibility.

Protocol A: Green Synthesis of (E)-2-(2-bromo-5-methoxybenzylidene)malononitrile

Optimized for standard active methylenes using DBU/H 2 O.

-

Reagent Preparation: In a 50 mL round-bottom flask, suspend 2-bromo-5-methoxybenzaldehyde (10.0 mmol) and malononitrile (10.0 mmol) in 25 mL of deionized water.

-

Catalyst Addition: Add DBU (10 mol%, 1.0 mmol) dropwise to the suspension at room temperature under vigorous magnetic stirring.

-

Condensation Phase (Self-Validation): Stir the mixture vigorously for 30–60 minutes. Validation Check: The reaction is self-indicating. The initial heterogeneous suspension will rapidly transition into a thick, brightly colored (typically yellow) precipitate. Because the Knoevenagel adduct is highly conjugated and hydrophobic, it is forcibly expelled from the aqueous phase, signaling reaction completion and driving the equilibrium forward[2].

-

Isolation: Filter the solid precipitate using a Büchner funnel under vacuum. Wash the filter cake with cold deionized water (3 x 10 mL) to remove any residual DBU and unreacted malononitrile.

-

Purification: Recrystallize the crude solid from hot absolute ethanol to yield the pure E-isomer.

Protocol B: Synthesis of Meldrum's Acid Adduct for Indene Alkylation

Optimized for bulky active methylenes requiring pre-activation.

-

Enolate Pre-formation (Self-Validation): In a flame-dried flask under an argon atmosphere, dissolve Meldrum's acid (1.1 equiv) in absolute ethanol. Slowly add sodium ethoxide (1.1 equiv). Validation Check: The immediate dissolution and homogenization of the mixture confirm the quantitative formation of the soluble sodium enolate, ensuring the nucleophile is primed[1].

-

Electrophile Addition: Add 2-bromo-5-methoxybenzaldehyde (1.0 equiv) in a single portion to the reaction mixture.

-

Condensation Phase (Self-Validation): Stir the reaction at room temperature for 4–6 hours. Validation Check: A distinct color shift to a deep yellow/orange validates the formation of the extended conjugated alkene system.

-

Quenching & Isolation: Quench the mixture by slightly acidifying with 1M HCl (to neutralize residual base), then extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude adduct via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure adduct (typically ~85% yield)[1].

Caption: Step-by-step experimental workflow for the Knoevenagel condensation protocol.

References

-

[2] Ying, A.-G., Wu, C.-L., & He, G.-H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.[Link]

-

[1] Wood, J. L., Pujanauski, B. G., & Sarpong, R. (2009). Synthesis of the Tetracyclic Core of the Neomangicols Using a Late-Stage Indene Alkylation. Organic Letters - ACS Publications.[Link]

Sources

Application Notes and Protocols for the Heck Reaction of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of fine chemicals, pharmaceuticals, and complex natural products, a testament to its functional group tolerance and reliability.[3][4] This document provides detailed application notes and protocols for the Heck reaction utilizing a specific and functionalized substrate: (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid.

The substrate, (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid, is a valuable building block. The presence of the aryl bromide provides a reactive handle for the Heck coupling, while the methoxy group, an electron-donating substituent, can influence the reactivity of the aryl bromide. The acrylic acid moiety introduces a versatile functional group that can be further elaborated, making the products of this Heck reaction valuable intermediates in medicinal chemistry and materials science. These application notes are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols.

The Heck Reaction: Mechanism and Key Considerations

The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of fundamental steps involving a palladium(0) active species.[1][5]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl intermediate.[5][6]

-

Olefin Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond.[5]

-

β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkyl-palladium intermediate generates the substituted alkene product and a palladium-hydride species.[5]

-

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of H-X (where X is the halide) in the presence of a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Visualizing the Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following protocols provide well-established starting points for the Heck reaction of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid with various alkene coupling partners. Optimization of reaction parameters such as temperature, solvent, base, and ligand may be necessary to achieve the highest yields for specific substrates.

Protocol 1: Heck Coupling with an Acrylate Ester (e.g., n-Butyl Acrylate)

This protocol is a standard procedure for the coupling of aryl bromides with electron-deficient alkenes.

Materials:

-

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid (1.0 equiv), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%).

-

Solvent and Base Addition: Add anhydrous DMF or NMP to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide. Add the base, either potassium carbonate (2.0 equiv) or triethylamine (2.0 equiv).

-

Alkene Addition: Add n-butyl acrylate (1.2-1.5 equiv) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Coupling with Styrene

For some substrates, a phosphine-free catalyst system can be effective, simplifying the purification process.

Materials:

-

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)[3]

-

Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or a mixture of DMF/water[8]

-

Toluene

-

Water

-

Brine

Procedure:

-

Reaction Setup: In a reaction vessel, combine (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid (1.0 equiv) and palladium(II) acetate (1-3 mol%).

-

Solvent, Base, and Additive Addition: Add the chosen solvent (e.g., DMF or a 1:1 mixture of DMF/water). Add the base (NaOAc or K₂CO₃, 2.0 equiv). If using aqueous conditions, adding a phase-transfer catalyst like TBAB (1.0 equiv) can be beneficial.[9]

-

Alkene Addition: Introduce styrene (1.5 equiv) to the mixture.

-

Reaction Execution: Heat the reaction to 100-140 °C with vigorous stirring. Monitor the reaction's completion via TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to ambient temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.

Data Presentation: Typical Reaction Parameters

| Parameter | Protocol 1 (with Acrylate) | Protocol 2 (Phosphine-Free with Styrene) | Rationale & Key Insights |